molecular formula C11H13N3O B1467397 [1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1126635-76-4

[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No. B1467397
CAS RN: 1126635-76-4
M. Wt: 203.24 g/mol
InChI Key: COCVVHVFRCTWBH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains a total of 40 bond(s). There are 23 non-H bond(s), 17 multiple bond(s), 3 rotatable bond(s), 17 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 hydroxyl group(s), 1 secondary alcohol(s), and 1 Triazole(s) .

Scientific Research Applications

Organic Synthesis and Catalysis

The compound has been utilized in the study of new catalytic protocols for the synthesis of organic compounds from a sustainable perspective. It serves as a potential bioactive compound when synthesized through the Michael addition of N-heterocycles to chalcones, a process that can be catalyzed by ionic organic solids . This methodology is significant for the preparation of compounds with moderate yield, which is crucial for the development of green chemistry metrics.

Medicinal Chemistry

Triazole derivatives, such as the one being analyzed, are known to produce a variety of biological effects due to their structural characteristics that facilitate binding with target molecules . This makes them important in the design of new drugs and therapeutic agents, where the ability to form stable hydrogen bonds with biological targets is essential.

Agriculture

Compounds like [1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol have been described as efficient components in fungicide, bactericide, and herbicide formulations . Their stability and reactivity make them suitable for protecting crops from various diseases and pests, thereby enhancing agricultural productivity.

Bioactive Compound Precursors

The aza-Michael reaction, which can be used to synthesize this compound, provides access to β-aminocarbonyl derivatives. These derivatives are valuable precursors of bioactive compounds, serving as building blocks in the synthesis of more complex molecules with potential biological activity .

Click Chemistry

The triazole ring is a fundamental component in click chemistry, a field that has revolutionized the way chemists attach molecules together . The compound’s triazole core can be functionalized in simple and versatile ways, making it a key player in the development of new materials and pharmaceuticals.

Heterocyclic Chemistry

As a nitrogen-containing heteroarene unit, [1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol is part of a family of compounds that are pivotal in heterocyclic chemistry . These compounds are often present in natural products and biologically active synthetic compounds, highlighting their importance in the discovery and development of new chemical entities.

Mechanism of Action

properties

IUPAC Name

[1-(3,4-dimethylphenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-3-4-11(5-9(8)2)14-6-10(7-15)12-13-14/h3-6,15H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCVVHVFRCTWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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